Difluoromethyl 3-fluorophenyl sulphone
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Overview
Description
Difluoromethyl 3-fluorophenyl sulphone is an organofluorine compound with the molecular formula C7H5F3O2S. It is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorophenyl group attached to a sulphone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl 3-fluorophenyl sulphone typically involves the introduction of the difluoromethyl group to a fluorophenyl sulphone precursor. One common method is the reaction of 3-fluorophenyl sulphone with difluoromethylating agents such as difluoromethyl phenyl sulfone. This reaction can be carried out under various conditions, including the use of bases like sodium bicarbonate and catalysts such as iridium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the desired substrate. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Difluoromethyl 3-fluorophenyl sulphone undergoes various chemical reactions, including:
Oxidation: The sulphone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding sulfide under reducing conditions.
Substitution: The fluorine atoms in the difluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state sulphones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted difluoromethyl derivatives.
Scientific Research Applications
Difluoromethyl 3-fluorophenyl sulphone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of difluoromethyl 3-fluorophenyl sulphone involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethyl 3-fluorophenyl sulphone
- Difluoromethyl phenyl sulfone
- Trifluoromethyl phenyl sulfone
Uniqueness
Difluoromethyl 3-fluorophenyl sulphone is unique due to the presence of both a difluoromethyl group and a fluorophenyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H5F3O2S |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
1-(difluoromethylsulfonyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H5F3O2S/c8-5-2-1-3-6(4-5)13(11,12)7(9)10/h1-4,7H |
InChI Key |
RXBKOCBBZHOZBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)F)F |
Origin of Product |
United States |
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